![molecular formula C16H9ClF2N4S B286908 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286908.png)
6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been extensively studied for their therapeutic properties.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can cause significant changes in the biochemical and physiological processes of cancer cells. It has been found to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. This compound has also been shown to reduce the levels of certain proteins involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anticancer activity, low toxicity, and relative ease of synthesis. However, its limitations include its poor solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are numerous future directions for research on 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of its chemical structure to improve its potency and solubility, and evaluation of its activity in animal models of cancer. In addition, this compound could be used as a starting point for the development of new anticancer drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with significant potential applications in medical research. Its potent anticancer activity and low toxicity make it a promising candidate for the development of new cancer therapeutics. However, further studies are needed to fully understand its mechanism of action and optimize its chemical structure for improved efficacy and safety.
Synthesis Methods
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chloro-6-fluorobenzylamine with 3-fluorobenzoyl chloride in the presence of triethylamine to form the intermediate 6-(2-chloro-6-fluorobenzyl)-3-fluorobenzoyl-2-aminobenzothiazole. This intermediate is then reacted with thiosemicarbazide in the presence of sodium bicarbonate to yield the final product.
Scientific Research Applications
The potential applications of 6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are numerous. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has shown promising activity against multidrug-resistant cancer cells.
properties
Molecular Formula |
C16H9ClF2N4S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9ClF2N4S/c17-12-5-2-6-13(19)11(12)8-14-22-23-15(20-21-16(23)24-14)9-3-1-4-10(18)7-9/h1-7H,8H2 |
InChI Key |
MVEVNNDBDNKUIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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